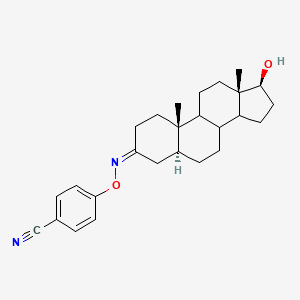
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile: is a synthetic compound derived from the steroid hormone epiandrosterone. Epiandrosterone is a metabolite of testosterone and dihydrotestosterone (DHT) and is known for its weak androgenic activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves several steps, starting from epiandrosterone. The key steps include:
Oxidation: of epiandrosterone to form the corresponding ketone.
Amination: to introduce the amino group.
Condensation: with benzonitrile to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic oxidation: using specific oxidizing agents.
Controlled amination: under specific temperature and pressure conditions.
Purification: through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products:
Oxidized derivatives: with different functional groups.
Reduced products: with altered hydrogenation states.
Substituted compounds: with various functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of other steroid derivatives.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential role in modulating androgenic activity.
- Used in studies related to hormone metabolism and signaling pathways.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Studied for its effects on muscle growth and fat metabolism.
Industry:
- Utilized in the production of steroid-based pharmaceuticals.
- Used in the development of performance-enhancing supplements.
Mecanismo De Acción
The mechanism of action of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include:
Androgen receptors: in muscle and fat tissues.
Enzymes: involved in steroid metabolism, such as 5α-reductase and 17β-hydroxysteroid dehydrogenase.
Comparación Con Compuestos Similares
Epiandrosterone: A precursor and metabolite with weak androgenic activity.
Androsterone: Another metabolite of testosterone with similar properties.
3β-Hydroxy-5α-androstan-17-one: Known for its role in muscle growth and fat metabolism.
Uniqueness:
- p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile is unique due to its specific structural modifications, which enhance its binding affinity to androgen receptors and its stability under various conditions.
Propiedades
Número CAS |
64584-57-2 |
|---|---|
Fórmula molecular |
C26H34N2O2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
4-[(Z)-[(5S,10S,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxybenzonitrile |
InChI |
InChI=1S/C26H34N2O2/c1-25-13-11-19(28-30-20-6-3-17(16-27)4-7-20)15-18(25)5-8-21-22-9-10-24(29)26(22,2)14-12-23(21)25/h3-4,6-7,18,21-24,29H,5,8-15H2,1-2H3/b28-19-/t18-,21?,22?,23?,24-,25-,26-/m0/s1 |
Clave InChI |
VCOVXRSXBZKBGF-ZSJNWVFTSA-N |
SMILES isomérico |
C[C@]12CC/C(=N/OC3=CC=C(C=C3)C#N)/C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C |
SMILES canónico |
CC12CCC(=NOC3=CC=C(C=C3)C#N)CC1CCC4C2CCC5(C4CCC5O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


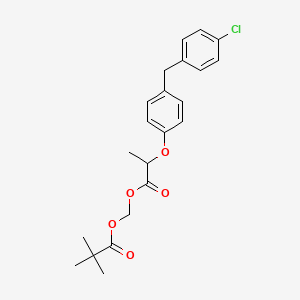

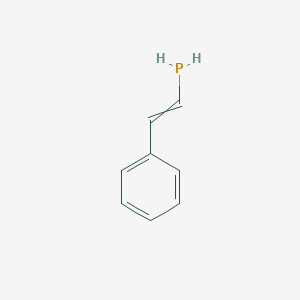
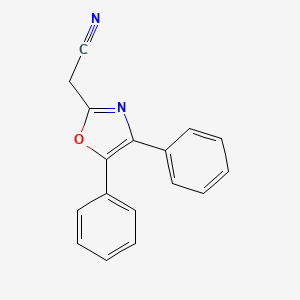
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
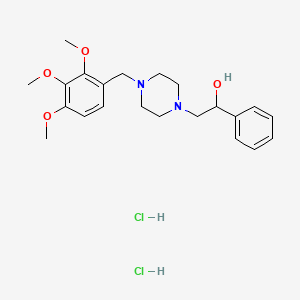

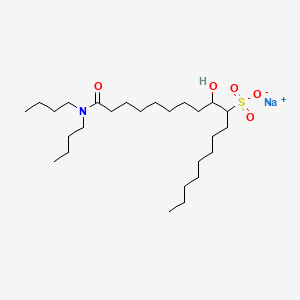
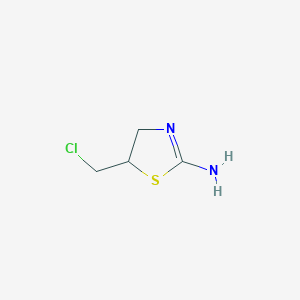
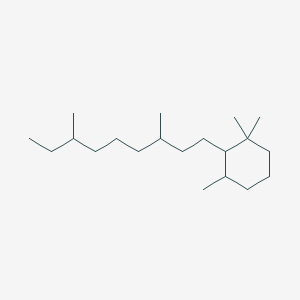
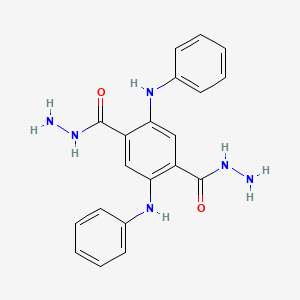
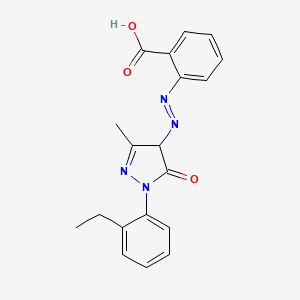
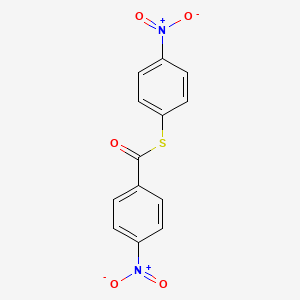
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
